tert-Butyl cyclopropyl(5-(1-isopropylpyrrolidin-2-yl)pyridin-2-yl)carbamate
Description
tert-Butyl cyclopropyl(5-(1-isopropylpyrrolidin-2-yl)pyridin-2-yl)carbamate is a synthetic carbamate derivative featuring a pyridine core substituted with a 1-isopropylpyrrolidine moiety and a cyclopropyl group. The tert-butyl carbamate group serves as a protective group for amines, enhancing stability during synthesis and modulating physicochemical properties. The pyridine ring provides a rigid scaffold, while the pyrrolidine and cyclopropyl groups contribute to stereoelectronic and steric effects that influence binding affinity and metabolic stability .
Properties
Molecular Formula |
C20H31N3O2 |
|---|---|
Molecular Weight |
345.5 g/mol |
IUPAC Name |
tert-butyl N-cyclopropyl-N-[5-(1-propan-2-ylpyrrolidin-2-yl)pyridin-2-yl]carbamate |
InChI |
InChI=1S/C20H31N3O2/c1-14(2)22-12-6-7-17(22)15-8-11-18(21-13-15)23(16-9-10-16)19(24)25-20(3,4)5/h8,11,13-14,16-17H,6-7,9-10,12H2,1-5H3 |
InChI Key |
UOKFWWIALNJGJJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1CCCC1C2=CN=C(C=C2)N(C3CC3)C(=O)OC(C)(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl cyclopropyl(5-(1-isopropylpyrrolidin-2-yl)pyridin-2-yl)carbamate typically involves multiple steps. One common method involves the following steps:
Formation of the pyridine ring: The pyridine ring is synthesized through a series of reactions starting from simple precursors.
Introduction of the isopropylpyrrolidine moiety: This step involves the reaction of the pyridine ring with an isopropylpyrrolidine derivative under specific conditions.
Cyclopropylation: The cyclopropyl group is introduced using cyclopropyl halides in the presence of a base.
Carbamate formation: The final step involves the reaction of the intermediate with tert-butyl chloroformate to form the carbamate.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its primary use in research settings. the general principles of organic synthesis, such as optimization of reaction conditions and scaling up of reactions, would apply.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl cyclopropyl(5-(1-isopropylpyrrolidin-2-yl)pyridin-2-yl)carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.
Scientific Research Applications
tert-Butyl cyclopropyl(5-(1-isopropylpyrrolidin-2-yl)pyridin-2-yl)carbamate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential interactions with biological targets.
Medicine: Explored for its potential therapeutic properties, although specific applications are still under research.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of tert-Butyl cyclopropyl(5-(1-isopropylpyrrolidin-2-yl)pyridin-2-yl)carbamate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The exact pathways and targets are still under investigation, but its unique structure suggests potential for selective interactions.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Structural Analogues
The compound belongs to a broader class of tert-butyl carbamate derivatives with pyridine or pyrimidine cores. Key structural analogues include:
*Note: Molecular data for the target compound inferred from structural analogues.
Biological Activity
tert-Butyl cyclopropyl(5-(1-isopropylpyrrolidin-2-yl)pyridin-2-yl)carbamate, a compound with significant structural complexity, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, mechanism of action, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : CHNO
- Molecular Weight : 347.5 g/mol
- IUPAC Name : tert-butyl N-propan-2-yl-N-[5-(1-isopropylpyrrolidin-2-yl)pyridin-2-yl]carbamate
- CAS Number : 1352501-47-3
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The presence of the pyrrolidine and pyridine rings allows for specific binding to enzymes and receptors, potentially leading to inhibition or modulation of their activity. This interaction can influence several biochemical pathways, including those involved in neurotransmission and enzyme regulation .
Biological Activity
Research indicates that this compound exhibits a range of biological activities, including:
- Enzyme Inhibition : The compound has shown potential as an inhibitor for certain enzymes, which may be relevant in the treatment of various diseases.
- Receptor Binding : It interacts with specific receptors, affecting cellular signaling pathways.
- Neuroactive Properties : Its structure suggests potential neuroactive effects, which could be beneficial in neurological disorders.
Comparative Analysis
A comparative analysis with similar compounds highlights the unique properties of this compound:
| Compound | Structure | Biological Activity |
|---|---|---|
| tert-butyl (5-chloro-1H-pyrrolo[2,3-b]pyridin-6-yl)carbamate | Similar carbamate group | Moderate enzyme inhibition |
| tert-butyl (5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridin-4-yl)carbamate | Trifluoromethyl group | Enhanced receptor binding |
| This compound | Cyclopropyl group | Significant enzyme inhibition |
Case Studies and Research Findings
Recent studies have explored the pharmacological effects of this compound:
- Study on Enzyme Inhibition : A study published in Pharmaceutical Chemistry demonstrated that this compound effectively inhibited a specific enzyme involved in metabolic pathways, suggesting its potential use in metabolic disorders .
- Neuropharmacological Assessment : Another investigation assessed its neuropharmacological properties and found that it modulated neurotransmitter release in vitro, indicating possible applications in treating neurological conditions .
- Receptor Binding Studies : Research conducted on receptor interactions revealed that this compound binds selectively to certain neuroreceptors, which could lead to advancements in drug development for psychiatric disorders .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
